

Application Notes and Protocols for 3,5-Dinitropyridine in Medicinal Chemistry

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Compound of Interest

Compound Name: 3,5-Dinitropyridine

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The **3,5-dinitropyridine** scaffold is a versatile building block in medicinal chemistry, primarily utilized as a precursor for a variety of biologically active compounds. Its electron-deficient nature, owing to the two nitro groups, makes it susceptible to nucleophilic aromatic substitution, enabling the introduction of diverse functional groups and the construction of complex heterocyclic systems. This document outlines key applications of **3,5-dinitropyridine** derivatives in the development of antibacterial agents and kinase inhibitors, providing detailed protocols and quantitative data to support further research and drug discovery efforts.

Application 1: Antibacterial Agents - Aminoglycoside Mimetics

Derivatives of **3,5-dinitropyridine** serve as key starting materials for the synthesis of novel antibacterial agents. One notable application is in the creation of 3,5-diamino-piperidine (DAP) derivatives, which act as aminoglycoside mimetics. These compounds target the bacterial ribosome, inhibiting translation and thereby preventing bacterial growth. The DAP scaffold effectively mimics the 2-deoxystreptamine (2-DOS) ring of aminoglycosides, a crucial component for binding to ribosomal RNA (rRNA).

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of DAP derivatives has been demonstrated against a range of pathogens, including clinically relevant isolates of *Pseudomonas aeruginosa*. The minimum

inhibitory concentration (MIC) is a key measure of antibacterial potency.

Compound	Target Organism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
N-{4-[4,6-bis-(3,5-diamino-piperidin-1-yl)-[1][2][3]triazin-2-ylamino]-2-hydroxy-phenyl}-4-chlorobenzamide	Pseudomonas aeruginosa (53 clinical isolates)	2 - 16	4	8
Amikacin	Pseudomonas aeruginosa (53 clinical isolates)	2 - >128	8	64
Ciprofloxacin	Pseudomonas aeruginosa (53 clinical isolates)	0.25 - >128	1	64
Imipenem	Pseudomonas aeruginosa (53 clinical isolates)	1 - 64	4	16

Data sourced from studies on DAP derivatives against clinical isolates.[3][4]

Experimental Protocol: Synthesis of a Key 3,5-Diamino-piperidine Intermediate

This protocol describes the synthesis of a Boc-protected *cis*-3,5-diamino-piperidine intermediate starting from 2-chloro-3,5-dinitropyridine.

Protocol 1: Synthesis of tert-butyl (*cis*)-(5-((tert-butoxycarbonyl)amino)piperidin-3-yl)carbamate

Step 1: Synthesis of 3,5-diaminopyridine

- To a solution of 2-chloro-**3,5-dinitropyridine** in a suitable solvent (e.g., ethanol), add 10% Palladium on carbon (Pd/C) catalyst.
- Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
- Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3,5-diaminopyridine.

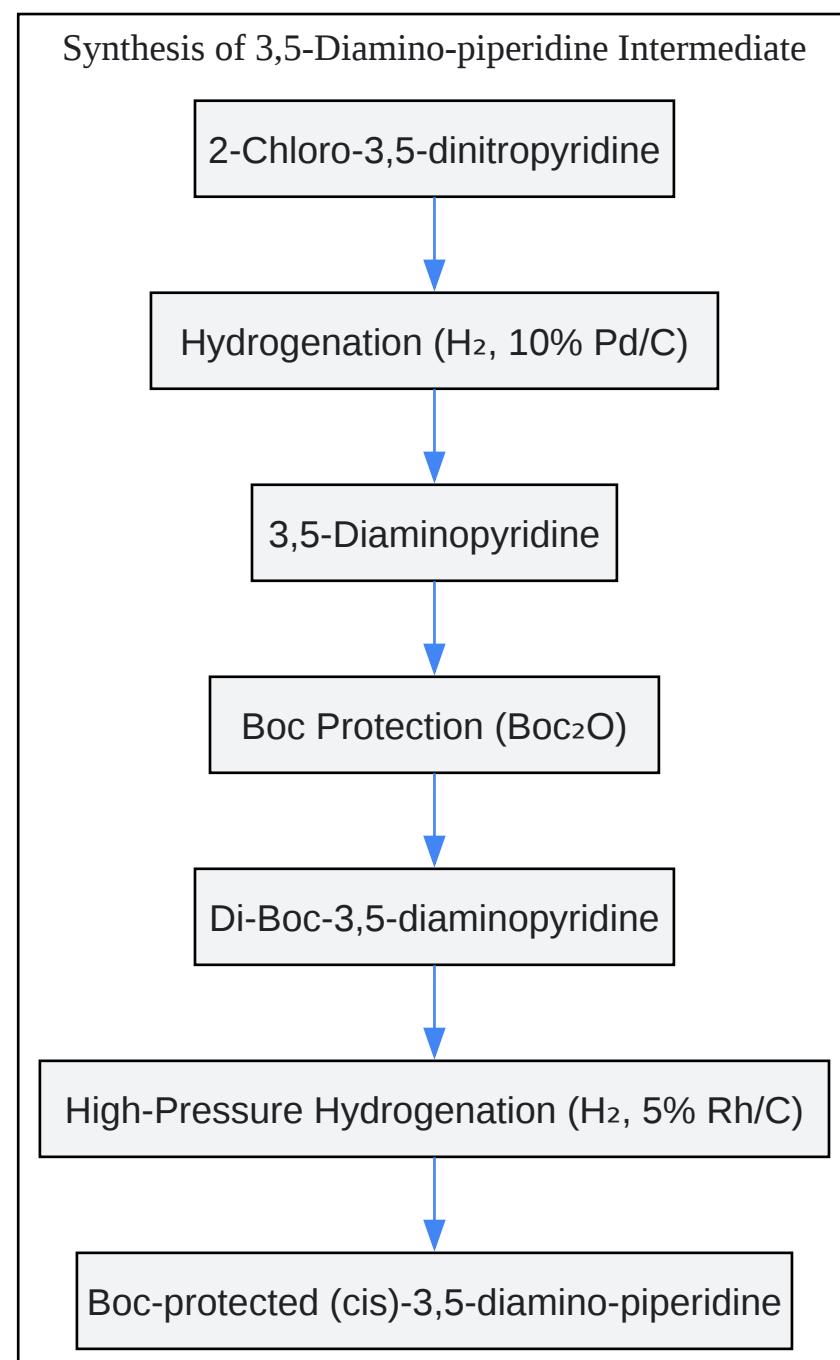
Step 2: Boc-protection of 3,5-diaminopyridine

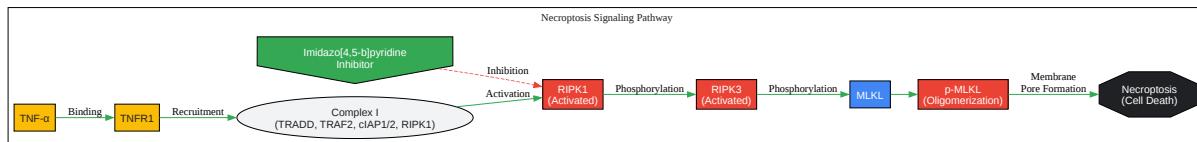
- Dissolve the 3,5-diaminopyridine in a suitable solvent (e.g., dichloromethane).
- Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to the solution.
- Stir the reaction mixture at room temperature until the formation of the di-Boc protected derivative is complete.
- Work up the reaction and purify the product by column chromatography to obtain the di-Boc derivative.

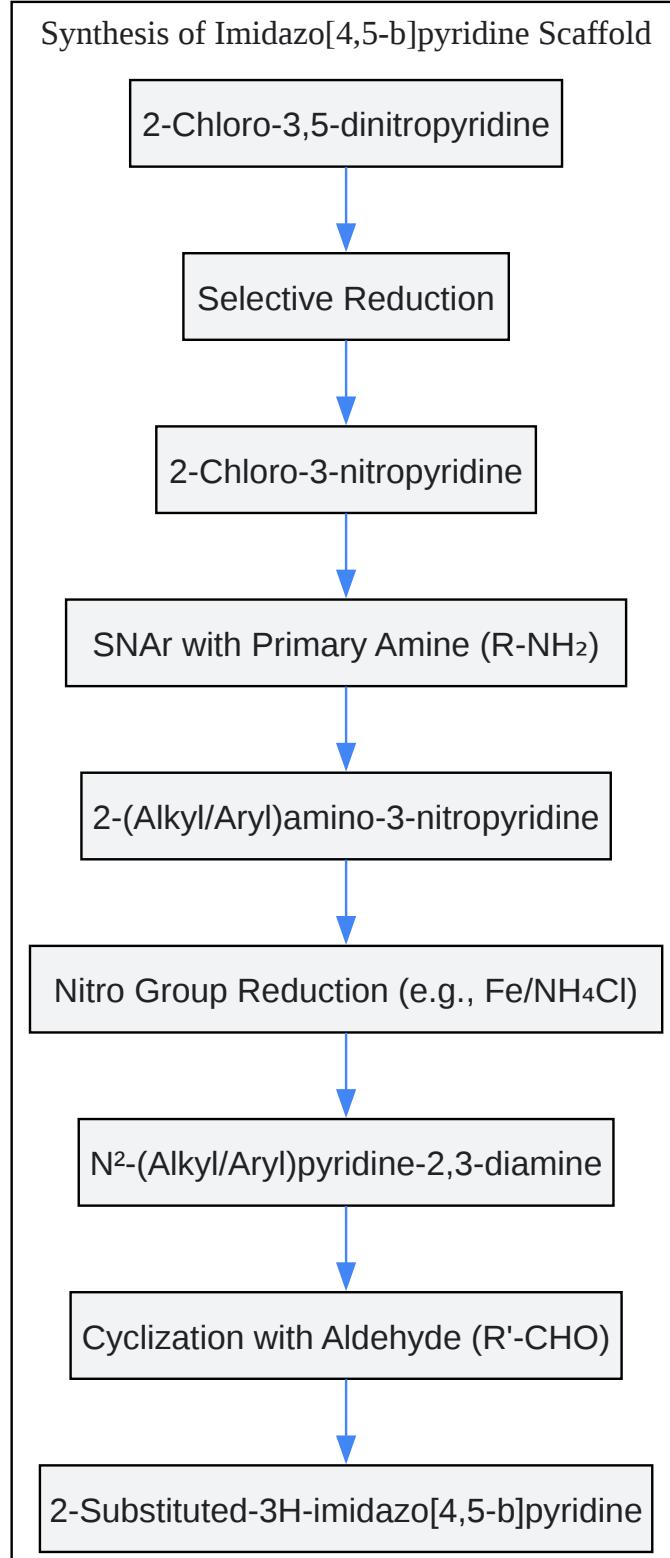
Step 3: Hydrogenation to the piperidine derivative

- In a high-pressure reactor, dissolve the di-Boc protected 3,5-diaminopyridine in a solvent mixture (e.g., ethanol and acetic acid).
- Add 5% Rhodium on carbon (Rh/C) catalyst.
- Hydrogenate the mixture at high pressure (e.g., 2200 psi) and elevated temperature (e.g., 110 °C).
- After the reaction is complete, cool the reactor, filter the mixture to remove the catalyst, and concentrate the filtrate.
- Purify the resulting residue by chromatography to yield the final cis-3,5-diamino-piperidine derivative.^[4]

Experimental Workflow Diagram







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